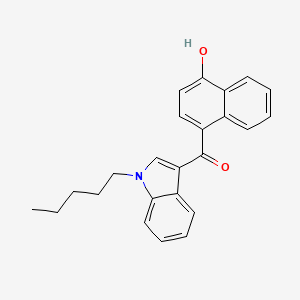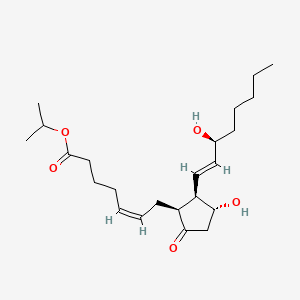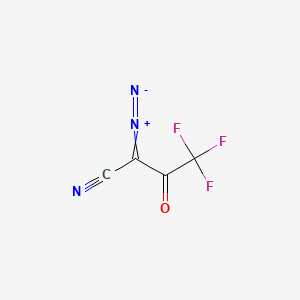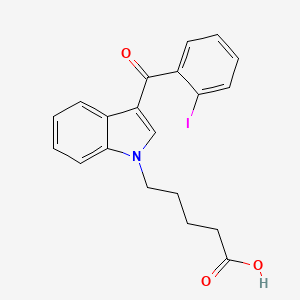
15(R)-19(R)-Hydroxy prostaglandin E2
概要
説明
15®-19®-Hydroxy prostaglandin E2, also known as 15®-PGE2, is the C-15 epimer of the naturally occurring 15(S)-PGE2 . It is a bioactive lipid compound that is less potent than the natural stereoisomer in most biological assays . It is produced predominantly from arachidonic acid by COX and PGES, and exists at some level in nearly all cell types .
Synthesis Analysis
The synthesis of 15®-PGE2 involves a prostaglandin-degrading enzyme known as 15-PGDH . This enzyme plays a crucial role in the regulation of prostaglandin levels. In a study, it was found that the enzymatic activity and expression level of 15-PGDH were elevated in aged muscles . The inhibition of 15-PGDH led to an increase in PGE2 and PGD2 levels .Molecular Structure Analysis
The molecular structure of 15®-PGE2 features a distinctive twenty-carbon skeleton with a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" . These chains vary among different prostaglandin types, influencing the molecule’s overall size, shape, and biological activities .Chemical Reactions Analysis
The chemical reactions involving 15®-PGE2 are complex and involve several steps. A study highlighted the use of a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction to set the critical stereochemical configurations under mild conditions . Another key transformation was the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical And Chemical Properties Analysis
The empirical formula of 15®-PGE2 is C20H32O5, and its molecular weight is 352.47 . It is a powder form and does not have a flash point .科学的研究の応用
Muscle Regeneration and Sarcopenia Treatment
15®-19®-Hydroxy prostaglandin E2 has been implicated in the process of muscle regeneration. Research suggests that prostaglandins, including this compound, play a role in mediating muscle repair and growth. Specifically, the inhibition of prostaglandin-degrading enzymes has been shown to rejuvenate aged muscles, indicating potential applications in treating sarcopenia, an age-related loss of muscle mass and function .
Inflammatory Response Modulation
This compound is part of the prostaglandin family, which are known mediators of inflammation. It can potentially be used to modulate the body’s inflammatory response, making it relevant in the study of diseases where inflammation plays a key role, such as arthritis, asthma, and cardiovascular diseases .
Cancer Research
Prostaglandins, including 15®-19®-Hydroxy prostaglandin E2, are involved in various stages of tumor development and progression. They can influence tumor growth, angiogenesis, and immune evasion. Therefore, this compound is valuable in cancer research for understanding tumor biology and developing new therapeutic strategies .
Cardiovascular Health
The role of prostaglandins in regulating blood flow and vascular function makes 15®-19®-Hydroxy prostaglandin E2 significant in cardiovascular research. It could be used to study the mechanisms of blood pressure regulation and the development of treatments for hypertension and other vascular diseases .
Drug Development and Pharmacology
In pharmacology, this compound’s effects on various receptors and enzymatic pathways are of interest for the development of new drugs. Its interactions with specific prostaglandin receptors can inform the design of receptor-targeted therapies, particularly for inflammatory and pain-related conditions .
Neurological Disorders
Prostaglandins, including 15®-19®-Hydroxy prostaglandin E2, have been found to have concentrations elevated in neurological disorders. Research into this compound could lead to a better understanding of its role in neuroinflammation and the potential for therapeutic intervention in conditions like Alzheimer’s disease and stroke .
作用機序
Target of Action
The primary targets of 15®-19®-Hydroxy prostaglandin E2 are four distinct receptors, namely EP1 to EP4 . These receptors are present in nearly all cell types and are involved in a wide range of biological effects .
Mode of Action
15®-19®-Hydroxy prostaglandin E2 interacts with its targets, the EP1 to EP4 receptors, leading to various biological effects . It exhibits significantly lower efficacy in most biological assays compared to its 15(s) counterpart . Notably, acid-catalyzed epimerization can transform 15®-19®-Hydroxy prostaglandin E2 into the more active 15(S)-Prostaglandin E2 form .
Biochemical Pathways
15®-19®-Hydroxy prostaglandin E2 is produced mainly from arachidonic acid via the action of COX and PGES enzymes .
Pharmacokinetics
It is known that 15®-19®-hydroxy prostaglandin e2 exhibits significantly lower efficacy in most biological assays compared to its 15(s) counterpart . This suggests that its bioavailability may be lower than that of the 15(S) isomer.
Result of Action
The molecular and cellular effects of 15®-19®-Hydroxy prostaglandin E2’s action are diverse, given its interaction with four distinct receptors, EP1 to EP4 . Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .
Action Environment
The action, efficacy, and stability of 15®-19®-Hydroxy prostaglandin E2 can be influenced by various environmental factors. For instance, acid-catalyzed epimerization can transform 15®-19®-Hydroxy prostaglandin E2 into the more active 15(S)-Prostaglandin E2 form . .
Safety and Hazards
将来の方向性
The future directions of 15®-PGE2 research could involve further exploration of its therapeutic potential. For instance, a study identified a prostaglandin-degrading enzyme (15-PGDH) as a new therapeutic target for treating sarcopenia . This suggests that 15®-PGE2 and related compounds could have potential applications in the treatment of age-related diseases.
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYDBMHYPQFNJ-JDIRIWFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)

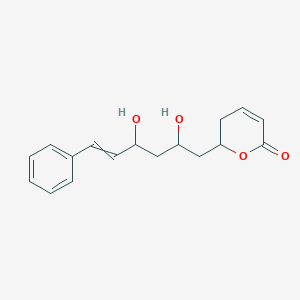
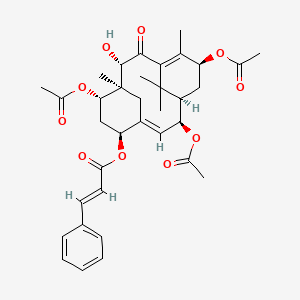
![2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,propylester,(1S)-(9CI)](/img/no-structure.png)


